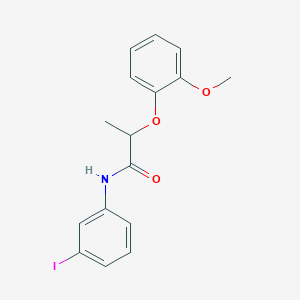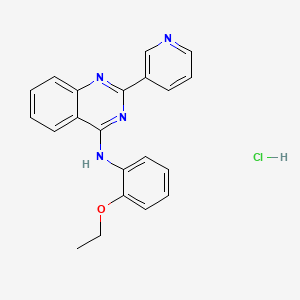![molecular formula C22H29F3NO3P B3962730 diisobutyl {anilino[2-(trifluoromethyl)phenyl]methyl}phosphonate](/img/structure/B3962730.png)
diisobutyl {anilino[2-(trifluoromethyl)phenyl]methyl}phosphonate
Vue d'ensemble
Description
Diisobutyl {anilino[2-(trifluoromethyl)phenyl]methyl}phosphonate, commonly known as BEMP, is a chemical compound that belongs to the class of organophosphates. BEMP is widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
BEMP has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal complexes, which are used as catalysts in organic reactions. BEMP has also been used as a reagent in the synthesis of phosphorus-containing compounds. Moreover, BEMP has been used as a precursor in the synthesis of organophosphorus compounds, which have potential applications as pesticides, herbicides, and fungicides.
Mécanisme D'action
BEMP acts as an acetylcholinesterase inhibitor, which means it blocks the action of acetylcholinesterase enzyme. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter responsible for transmitting nerve impulses. By inhibiting acetylcholinesterase, BEMP increases the concentration of acetylcholine in the synaptic cleft, leading to the overstimulation of cholinergic receptors. This overstimulation can cause a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
BEMP has been shown to cause a range of biochemical and physiological effects in experimental animals. These effects include inhibition of acetylcholinesterase activity, increased levels of acetylcholine in the brain, and decreased levels of choline acetyltransferase activity. BEMP has also been shown to cause oxidative stress, lipid peroxidation, and DNA damage in experimental animals. Moreover, BEMP has been shown to cause behavioral changes, such as hyperactivity, tremors, and convulsions.
Avantages Et Limitations Des Expériences En Laboratoire
BEMP has several advantages as a research tool. It is easy to synthesize and purify, and it has a high degree of stability. BEMP is also relatively inexpensive compared to other organophosphates. However, BEMP has several limitations as a research tool. It is toxic and can cause serious health problems if not handled properly. Moreover, BEMP has a short half-life in vivo, which limits its usefulness in long-term experiments.
Orientations Futures
There are several future directions for research on BEMP. One area of research is the development of new synthetic methods for BEMP and its derivatives. Another area of research is the development of new applications for BEMP in the fields of catalysis, organic synthesis, and drug design. Moreover, future research could focus on the development of new methods for the detection and quantification of BEMP in environmental and biological samples. Finally, future research could investigate the potential health effects of BEMP exposure in humans and animals.
Propriétés
IUPAC Name |
N-[bis(2-methylpropoxy)phosphoryl-[2-(trifluoromethyl)phenyl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F3NO3P/c1-16(2)14-28-30(27,29-15-17(3)4)21(26-18-10-6-5-7-11-18)19-12-8-9-13-20(19)22(23,24)25/h5-13,16-17,21,26H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDWZALLYXESMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=CC=CC=C1C(F)(F)F)NC2=CC=CC=C2)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F3NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl {3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3962651.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B3962663.png)
![1-(3-bromophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3962667.png)
![N-[(2-ethyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B3962674.png)
![1-(4-fluorophenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B3962680.png)
![1-{5-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane](/img/structure/B3962682.png)
![4-chloro-3-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B3962689.png)
![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B3962690.png)

![8-tert-butyl-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3962702.png)

![8-methyl-4-phenyl-1-(propylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3962726.png)

